REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Br:9])[cH:5][c:6]([F:8])[cH:7]1.[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH3:15][N:16]([CH:17]=[O:18])[CH3:19].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[c:2]1([CH:17]=[O:18])[cH:3][c:4]([Br:9])[cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Br)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=Cc1cc(F)cc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |